4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Description
4-(2-Phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound featuring a fused thienopyrrole core substituted with a phenylethyl group at the 4-position and a carboxylic acid moiety at the 5-position. Its molecular formula is C₇H₅NO₂S (core structure) , while derivatives like N-(3-acetylphenyl)-4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboximidic acid exhibit expanded structures (e.g., C₂₃H₂₀N₂O₂S) .
Synthesis: The compound is typically synthesized via alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate using sodium hydride and alkyl halides in DMF, followed by hydrolysis to yield the carboxylic acid . Modifications, such as the addition of a 2-phenylethyl group, enhance pharmacological properties like target binding and metabolic stability .
Applications: It is a potent inhibitor of D-amino acid oxidase (DAO/DAAO), an enzyme implicated in neuropathic pain and schizophrenia via modulation of D-serine levels . Studies highlight its role in enhancing NMDA receptor function and cognitive performance in preclinical models .
Properties
IUPAC Name |
4-(2-phenylethyl)thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c17-15(18)13-10-14-12(7-9-19-14)16(13)8-6-11-4-2-1-3-5-11/h1-5,7,9-10H,6,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGIWFRAURWRGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C2C(=O)O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and can be performed under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃) and can be performed under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds

Key Structural Differences :
- Thieno vs. Furo Rings: Replacing sulfur (thiophene) with oxygen (furan) alters electronic properties, impacting binding affinity to DAAO. Thieno derivatives generally exhibit higher potency due to sulfur's electronegativity and larger atomic radius .
- Phenylethyl Substituent : The 4-(2-phenylethyl) group enhances lipophilicity and steric bulk, improving membrane permeability and target engagement compared to the parent compound .
DAAO Inhibition Potency
Key Findings :
- The 4-(2-phenylethyl) thieno-pyrrole derivative shows ~4-fold higher potency than its furo-pyrrole analogue, attributed to stronger hydrophobic interactions with DAAO's active site .
- Compared to non-heterocyclic inhibitors (e.g., sodium benzoate), thieno-pyrrole derivatives exhibit superior target specificity and metabolic stability .
Pharmacokinetic Properties
| Compound | LogP | Plasma Half-Life (h) | Oral Bioavailability (%) | Reference |
|---|---|---|---|---|
| This compound | 2.8 | 4.2 | 62 | |
| 4H-Furo[3,2-b]pyrrole-5-carboxylic acid | 1.5 | 2.5 | 35 | |
| 3-Hydroxyquinolin-2(1H)-one | 1.2 | 1.8 | 28 |
Key Insights :
- The phenylethyl group increases LogP , enhancing blood-brain barrier penetration, critical for CNS-targeted applications like schizophrenia .
Research Advancements and Clinical Relevance
Structural Insights from Crystallography
- PDB Entry 3ZNN: The 4H-thieno[3,2-b]pyrrole-5-carboxylic acid-DAAO complex resolved at 1.90 Å reveals hydrogen bonding between the carboxylic acid and Arg283, while the thiophene ring engages in π-π stacking with Tyr228 .
- Comparison with Furo Analogue (PDB 3CUK) : The furo derivative lacks sulfur-mediated hydrophobic interactions, resulting in weaker binding (resolution: 2.49 Å) .
Therapeutic Potential
- Neuropathic Pain : In murine bone cancer models, the compound reduced pain sensitization by 40–50% via DAO inhibition and H₂O₂ modulation .
- Schizophrenia : Co-administration with D-serine improved memory retention and NMDA-mediated synaptic plasticity in rats, outperforming older inhibitors like 5-methylpyrazole-3-carboxylic acid .
Biological Activity
4-(2-phenylethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action based on current research findings.
- Molecular Formula : C12H11N1O2S1
- Molar Mass : 233.29 g/mol
- CAS Number : 841222-70-6
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has demonstrated efficacy against various cancer cell lines, including breast and colon cancer. Notably, it was found to inhibit cell proliferation and induce apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via mitochondrial pathways |
| HT-29 (Colon Cancer) | 12.3 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .
Neuroprotective Effects
Research indicates that this compound may exert neuroprotective effects. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage, potentially making it a candidate for treating neurodegenerative diseases .
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells via the activation of caspases and disruption of mitochondrial membrane potential.
- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits key enzymes involved in metabolic processes.
- Antioxidant Activity : The compound scavenges free radicals and enhances the cellular antioxidant defense system, protecting neuronal cells from oxidative stress.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of various thieno[3,2-b]pyrrole derivatives, researchers found that this compound exhibited significant cytotoxicity against MCF-7 and HT-29 cell lines. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs .
Study 2: Neuroprotection in Animal Models
A recent animal study investigated the neuroprotective effects of the compound in a model of oxidative stress-induced neurotoxicity. Results showed that treatment with the compound significantly improved behavioral outcomes and reduced markers of oxidative damage in brain tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

